{1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride {1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1423032-57-8
VCID: VC2725139
InChI: InChI=1S/C12H15N3OS.ClH/c13-12(5-2-1-3-6-12)11-14-10(15-16-11)9-4-7-17-8-9;/h4,7-8H,1-3,5-6,13H2;1H
SMILES: C1CCC(CC1)(C2=NC(=NO2)C3=CSC=C3)N.Cl
Molecular Formula: C12H16ClN3OS
Molecular Weight: 285.79 g/mol

{1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride

CAS No.: 1423032-57-8

Cat. No.: VC2725139

Molecular Formula: C12H16ClN3OS

Molecular Weight: 285.79 g/mol

* For research use only. Not for human or veterinary use.

{1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride - 1423032-57-8

Specification

CAS No. 1423032-57-8
Molecular Formula C12H16ClN3OS
Molecular Weight 285.79 g/mol
IUPAC Name 1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine;hydrochloride
Standard InChI InChI=1S/C12H15N3OS.ClH/c13-12(5-2-1-3-6-12)11-14-10(15-16-11)9-4-7-17-8-9;/h4,7-8H,1-3,5-6,13H2;1H
Standard InChI Key ILAOMLZKFJHMAC-UHFFFAOYSA-N
SMILES C1CCC(CC1)(C2=NC(=NO2)C3=CSC=C3)N.Cl
Canonical SMILES C1CCC(CC1)(C2=NC(=NO2)C3=CSC=C3)N.Cl

Introduction

Chemical Structure and Properties

{1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride is a complex heterocyclic compound with a molecular formula of C₁₂H₁₅N₃OS·HCl and a molecular weight of 285.79 g/mol. The structure consists of a cyclohexyl ring substituted with an amino group and connected to a 1,2,4-oxadiazole ring system, which is further substituted with a 3-thienyl (thiophene) group.

Structural Features

The compound comprises three key structural components:

  • A cyclohexyl ring with an amino group at the 1-position

  • A 1,2,4-oxadiazole heterocycle at the 5-position

  • A 3-thienyl (thiophene) substituent at the 3-position of the oxadiazole ring

The hydrochloride salt form enhances water solubility compared to the free base, making it more suitable for biological studies and pharmaceutical applications.

Physical and Chemical Properties

Table 1 summarizes the key physicochemical properties of {1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride:

PropertyValue
Molecular FormulaC₁₂H₁₅N₃OS·HCl
Molecular Weight285.79 g/mol
Physical StateSolid
SolubilitySoluble in polar organic solvents and water
LogP (calculated)Approximately 2.5-3.0
pKa (estimated)8.0-9.0 for the amine group
Melting PointNot specified in available data

The presence of the thiophene and oxadiazole rings contributes to the compound's lipophilicity, while the amine group and its hydrochloride form enhance water solubility, creating a balanced physicochemical profile favorable for drug development.

Synthesis Methods

Several synthetic approaches can be employed for preparing {1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride, based on established methodologies for 1,2,4-oxadiazole derivatives.

Classical Synthetic Routes for 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring system is typically synthesized through cyclization reactions involving O-acylated amidoximes or reactions between amidoximes and carboxylic acid derivatives . Both approaches are applicable for synthesizing the target compound.

Cyclodehydration Approach

An alternative approach involves:

  • Formation of N,N'-diacylhydrazines

  • Cyclodehydration to form the 1,2,4-oxadiazole ring

  • Further modifications to introduce the cyclohexylamine functionality

Multiple cyclodehydrating agents can be employed for this transformation, including phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or phosphoryl chloride (POCl₃) .

Modern Synthetic Methods

Recent advances in synthetic methodology offer more efficient routes to 1,2,4-oxadiazoles:

One-Pot Synthesis

Pore and colleagues developed an efficient one-pot synthesis of 2,5-disubstituted 1,2,4-oxadiazoles using trichloroisocyanuric acid (TCCA) at ambient temperatures, which could be adapted for synthesizing the target compound .

Mechanism of Action and Biological Activity

The compound's biological activity can be predicted based on the known properties of similar 1,2,4-oxadiazole derivatives and related structural components.

Structure-Activity Relationships

The biological activity of {1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride likely derives from its key structural features:

  • The 1,2,4-oxadiazole ring serves as a bioisostere for amides, esters, and carboxylic acids, potentially enhancing metabolic stability and membrane permeability .

  • The thiophene ring provides lipophilicity and potential π-stacking interactions with aromatic amino acid residues in protein targets .

  • The cyclohexylamine group may serve as a hydrogen bond donor, enhancing interactions with protein targets .

Comparative Studies with Similar Compounds

Related 1,2,4-oxadiazole derivatives have demonstrated significant biological activities:

Table 2: Biological Activities of Related 1,2,4-Oxadiazole Derivatives

Compound TypeBiological ActivityReference
2,5-disubstituted-1,3,4-oxadiazolesAnticancer and cytotoxic activity
3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted anilineAntidiabetic, anti-inflammatory, and anticancer activities
5-Aryl-1,3,4-oxadiazol-2-aminesAcetylcholinesterase and butyrylcholinesterase inhibition
1,3,4-oxadiazole derivativesAntimicrobial activity

Pharmacological Applications

Based on the structural features and biological properties of similar compounds, {1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride may find applications in several therapeutic areas.

Antimicrobial Activity

1,3,4-Oxadiazole derivatives have exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria . The activity appears to correlate with specific structural features, potentially involving:

  • Inhibition of peptide deformylase

  • Disruption of bacterial cell wall synthesis

  • Interference with bacterial protein synthesis

Neurological Applications

The structural similarity to compounds with activity on the central nervous system suggests potential applications in neurological disorders. 5-Aryl-1,3,4-oxadiazol-2-amines have demonstrated inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC₅₀ values ranging from 12.8 to 99.2 μM for AChE and from 53.1 μM for BChE .

Analytical Methods for Characterization

Various analytical techniques can be employed for the identification, characterization, and quality control of {1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H-NMR and ¹³C-NMR provide valuable structural information:

  • ¹H-NMR would show characteristic signals for the thiophene protons (typically 7.0-8.0 ppm), cyclohexyl protons (1.0-2.0 ppm), and amine protons.

  • ¹³C-NMR would display signals for the characteristic carbon atoms of the oxadiazole ring (typically 160-170 ppm), thiophene carbons, and cyclohexyl carbons .

Infrared (IR) Spectroscopy

IR spectroscopy would reveal characteristic absorption bands:

  • N-H stretching of the amine group (3300-3500 cm⁻¹)

  • C=N stretching of the oxadiazole ring (1590-1650 cm⁻¹)

  • C-S stretching of the thiophene ring (600-700 cm⁻¹)

Chromatographic Methods

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) provides a powerful tool for both qualitative and quantitative analysis of the compound. Typical conditions might include:

  • Column: C18 reverse-phase

  • Mobile phase: Gradient of acetonitrile and water with 0.1% formic acid

  • Detection: UV detection at 254 nm and MS detection

Mass Spectrometry

Mass spectrometry would show a molecular ion peak at m/z 250.1 ([M+H]⁺ for the free base) and characteristic fragmentation patterns for the thiophene, oxadiazole, and cyclohexylamine portions of the molecule.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of {1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride is crucial for optimizing its biological activity and developing improved derivatives.

Key Structural Elements Affecting Activity

Based on studies of similar compounds, several structural elements may significantly influence biological activity:

Oxadiazole Ring Position and Substitution

The 1,2,4-oxadiazole isomer has distinct biological properties compared to other oxadiazole isomers (1,3,4-oxadiazole or 1,2,5-oxadiazole). Studies suggest that:

  • 5-substituted-1,3,4-oxadiazole-2-thiols often show enhanced antimicrobial activity

  • 2,5-disubstituted-1,3,4-oxadiazoles frequently demonstrate stronger anticancer properties

Role of the Thiophene Ring

The thiophene ring provides:

  • Enhanced lipophilicity

  • Improved membrane permeability

  • Potential for specific interactions with aromatic residues in target proteins

Replacement with other heterocycles (furan, pyrrole) may alter activity profiles significantly.

Importance of the Cyclohexylamine Group

The cyclohexylamine group offers:

  • Hydrogen bond donor capacity

  • Conformational flexibility

  • Potential for salt formation (as in the hydrochloride form)

Studies on similar compounds suggest that modifications to this group, including alkylation or incorporation into ring systems, can dramatically alter biological activity and pharmacokinetic properties .

Comparison with Similar Compounds

To better understand the potential properties and applications of {1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride, it is useful to compare it with structurally related compounds.

Structural Analogs

Table 3: Comparison with Structurally Related Compounds

CompoundKey Structural DifferencesPotential Impact on Properties
1-[5-(2-Thienyl)-1,2,4-oxadiazol-3-yl]methanamineDifferent position of thiophene (2- vs. 3-) and simpler amine substituentMay alter binding orientation and target selectivity
3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted anilineDifferent oxadiazole isomer (1,3,4 vs. 1,2,4) and aromatic amineMay affect biological activity profile and metabolic stability
5-Aryl-1,3,4-oxadiazol-2-amines with long alkyl chainsDifferent oxadiazole isomer and alkyl substituentsMay alter lipophilicity, membrane permeability, and enzyme inhibition profiles

Bioisosteric Replacements

Several potential bioisosteric replacements could be considered for optimizing the properties of the target compound:

  • Replacement of the thiophene with other five-membered heterocycles (furan, pyrrole, isoxazole)

  • Substitution of the oxadiazole with other azoles (triazole, tetrazole)

  • Modification of the cyclohexylamine to other amine-containing structures

  • Conversion of the hydrochloride salt to other pharmaceutically acceptable salts

Each of these modifications would likely result in distinct changes to the compound's physicochemical properties and biological activity profile.

Future Research Directions

Based on the analysis of {1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride and related compounds, several promising research directions emerge.

Optimization of Synthetic Methods

Future research should focus on:

  • Developing more efficient and scalable synthetic routes

  • Exploring green chemistry approaches with reduced environmental impact

  • Investigating continuous flow chemistry methods for industrial-scale production

Expansion of Biological Activity Studies

Comprehensive biological evaluation should include:

  • Screening against diverse enzyme panels to identify potential targets

  • Evaluation of antimicrobial activity against drug-resistant pathogens

  • Assessment of anticancer activity across multiple cell lines

  • Investigation of potential activity against neglected tropical diseases

Development of Improved Derivatives

Structure-activity relationship studies could guide the development of optimized derivatives with:

  • Enhanced target selectivity

  • Improved pharmacokinetic properties

  • Reduced toxicity

  • Novel combination of pharmacological activities

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